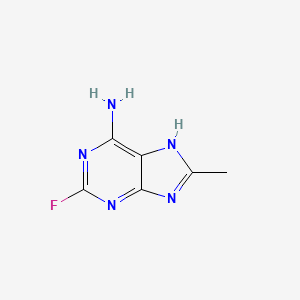

2-Fluoro-8-methyl-1H-purin-6-amine

Description

Significance of the Purine (B94841) Scaffold in Biochemical Systems

The importance of the purine scaffold is profoundly evident in its dual role in the structure of genetic material and as a key player in cellular energetics and signaling.

Purines, specifically adenine (B156593) and guanine (B1146940), are fundamental building blocks of nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). nih.gov Within the iconic double helix of DNA, adenine forms two hydrogen bonds with its complementary pyrimidine (B1678525), thymine, while guanine forms three hydrogen bonds with cytosine. This specific base pairing is the bedrock of genetic information storage and faithful transmission during cell division. In RNA, which is typically single-stranded, adenine pairs with uracil. The sequence of these purine and pyrimidine bases constitutes the genetic code, dictating the synthesis of proteins and regulating a vast array of cellular functions. nih.gov

Beyond their role in genetics, purines are integral to cellular metabolism and signaling. Adenosine (B11128) triphosphate (ATP) is the primary energy currency of the cell, driving countless biochemical reactions. researchgate.netnih.gov The hydrolysis of its phosphate (B84403) bonds releases energy that powers cellular processes. Purine derivatives also function as signaling molecules. For instance, cyclic adenosine monophosphate (cAMP) acts as a second messenger in many signaling cascades, while ATP and adenosine can act as extracellular signaling molecules by binding to purinergic receptors, influencing processes like neurotransmission and inflammation. nih.govspectrabase.comresearchgate.net The intricate pathways of purine metabolism, including both their synthesis and degradation, are tightly regulated to maintain cellular homeostasis. nih.govnih.gov

Overview of Fluorinated Heterocyclic Compounds in Academic Research

In the realm of medicinal chemistry, the strategic modification of bioactive scaffolds is a key strategy for developing new therapeutics. The introduction of fluorine into heterocyclic compounds is a particularly powerful approach.

The incorporation of fluorine into drug candidates can dramatically alter their physicochemical and biological properties. nih.gov Due to its high electronegativity and small size, fluorine can enhance metabolic stability by strengthening the carbon-fluorine bond, thereby prolonging the drug's half-life. Fluorination can also increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its bioavailability. Furthermore, the introduction of fluorine can modulate the acidity or basicity of nearby functional groups, which can influence a molecule's binding affinity to its biological target. This strategic use of fluorine as a bioisostere for hydrogen has become a common and successful tactic in drug design, leading to the development of numerous approved drugs.

Positioning of 2-Fluoro-8-methyl-1H-purin-6-amine within Current Purine Research Paradigms

While extensive research exists on various purine derivatives, the specific compound This compound represents an area of emerging interest, synthesized from the intersection of established research on fluorinated adenines and methylated purines. Direct studies on this exact molecule are limited; however, its potential can be inferred from research on its structural components.

The introduction of a fluorine atom at the 2-position of the purine ring, as seen in 2-fluoroadenine (B1664080), is known to confer significant biological activity, including antineoplastic properties. The fluorine atom at this position can alter the electronic distribution of the purine ring and influence its interaction with enzymes and receptors.

Simultaneously, methylation at the 8-position of the purine ring has been explored. For instance, 8-methyladenosine-substituted analogues have been synthesized and studied for their biological activities, including their ability to bind to and activate RNase L, an enzyme involved in the antiviral and antiproliferative effects of interferons.

The combination of these two modifications in This compound suggests a compound designed to leverage the benefits of both fluorination and methylation. It is hypothesized that the 2-fluoro group could enhance metabolic stability and modulate receptor binding, while the 8-methyl group could provide steric bulk and further influence the molecule's conformation and interaction with biological targets. Research into related compounds, such as nucleoside analogs of 2-fluoroadenine and 6-methylpurine (B14201), has been pursued with the aim of developing prodrugs for cancer therapy. nih.gov

Given the known antitumor and antiviral activities of various substituted purines, This compound is a logical candidate for investigation in these therapeutic areas. nih.gov Its unique substitution pattern places it at the crossroads of established medicinal chemistry strategies, making it a compound of interest for future research to elucidate its specific biological profile and potential applications.

Structure

3D Structure

Properties

Molecular Formula |

C6H6FN5 |

|---|---|

Molecular Weight |

167.14 g/mol |

IUPAC Name |

2-fluoro-8-methyl-7H-purin-6-amine |

InChI |

InChI=1S/C6H6FN5/c1-2-9-3-4(8)11-6(7)12-5(3)10-2/h1H3,(H3,8,9,10,11,12) |

InChI Key |

CRVNOVGUCKJTIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=NC(=NC(=C2N1)N)F |

Origin of Product |

United States |

Investigations into the Biological Activities and Underlying Mechanisms of 2 Fluoro 8 Methyl 1h Purin 6 Amine

Enzymatic Interaction and Inhibition Studies

General Enzyme Kinetics and Binding Affinity

Information regarding the general enzyme kinetics and binding affinity of 2-Fluoro-8-methyl-1H-purin-6-amine is not available in the public scientific literature. To characterize the interaction of this compound with enzymes, studies would need to determine key kinetic parameters such as the Michaelis constant (K_m), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), and the inhibition constant (K_i), which quantifies the binding affinity of an inhibitor. Without such experimental data, any discussion of its enzymatic interactions would be purely speculative.

Kinase Inhibition Profiles

A specific kinase inhibition profile for this compound has not been publicly reported. Kinase inhibition profiling is a crucial step in drug discovery, as it helps to identify the specific kinases that a compound targets, providing insights into its potential therapeutic effects and off-target activities. Such profiles are typically generated by screening the compound against a large panel of kinases and measuring its inhibitory activity, often expressed as an IC50 value (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%). The absence of this data prevents an assessment of its potential as a kinase inhibitor.

Receptor Binding Modulations

Glucocorticoid Receptor Interactions

There is no specific data available in the scientific literature detailing the interactions of this compound with the glucocorticoid receptor. While molecular docking studies have been conducted on structurally similar compounds, such as N-[(2-Fluorophenyl)methyl]-1H-purin-6-amine, which suggested potential binding to the glucocorticoid receptor, these findings cannot be directly extrapolated to this compound due to differences in their chemical structures. Experimental validation through binding assays is necessary to determine if and how this specific compound interacts with the glucocorticoid receptor.

Nuclear Receptor Binding Affinities

Specific data on the binding affinities of this compound to a range of nuclear receptors are not found in the available scientific literature. Studies on other purine (B94841) derivatives have sometimes indicated potential interactions with nuclear receptors, but without direct experimental evidence for this particular compound, its profile as a modulator of nuclear receptor activity remains unknown.

Biochemical Pathway Perturbations

Modulation of Purine Metabolism

The specific effects of this compound on purine metabolism have not been documented in published research. Studies on related purine analogs, such as 6-methylpurine (B14201) and 2-fluoroadenine (B1664080), have shown that they can be metabolized into fraudulent nucleotides, which can then be incorporated into DNA and RNA, thereby disrupting normal cellular processes. nih.gov However, it is not known if this compound undergoes similar metabolic activation or how it might otherwise perturb the complex pathways of purine biosynthesis and catabolism.

Interference with Cell Division and Growth Regulation Factors

Extensive investigation into the biological activities of the specific compound, this compound, reveals a notable lack of direct research pertaining to its interference with cell division and growth regulation factors. Scientific literature, based on available public data, does not currently contain specific studies detailing the mechanisms by which this particular molecule affects cellular proliferation or the regulatory proteins involved.

However, valuable insights can be gleaned from the analysis of closely related purine analogs, namely 2-fluoroadenine (2-fluoro-1H-purin-6-amine) and 6-methylpurine. These compounds share significant structural similarities with this compound and have been the subject of more extensive research. Their established biological activities provide a foundational understanding of how purine analogs can interfere with fundamental cellular processes.

Research into 2-fluoroadenine (F-Ade) and 6-methylpurine (MeP) has demonstrated their capacity to disrupt the synthesis of essential macromolecules, thereby affecting cell division and growth. nih.govnih.gov Studies have shown that both compounds inhibit the synthesis of protein, RNA, and DNA. nih.govnih.gov This inhibition is a key mechanism through which these purine analogs exert their cytotoxic effects.

In human cell lines, such as CEM, MRC-5, and Balb 3T3, treatment with either 2-fluoroadenine or 6-methylpurine leads to a halt in the production of these vital cellular components. nih.govnih.gov The cytotoxic nature of these compounds is further highlighted by their ability to be incorporated into both RNA and DNA, leading to dysfunctional nucleic acids and subsequent disruption of cellular processes. nih.govnih.gov

The potency of these related compounds in inhibiting cell growth has been quantified. For instance, in CEM cells, the concentration of 2-fluoroadenine required to inhibit cell growth by 50% (IC50) after a four-hour incubation period is 0.15 µM. nih.govnih.gov For 6-methylpurine, the IC50 under the same conditions is 9 µM. nih.govnih.gov

| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |

|---|---|---|---|---|

| 2-Fluoroadenine (F-Ade) | CEM | 4 | 0.15 | nih.govnih.gov |

| 6-Methylpurine (MeP) | CEM | 4 | 9 | nih.govnih.gov |

| 5-Fluorouracil | CEM | 4 | 120 | nih.govnih.gov |

While these findings for 2-fluoroadenine and 6-methylpurine are informative, it is crucial to underscore that they are not direct results for this compound. The presence of an additional methyl group at the 8-position of the purine ring in the subject compound could significantly alter its biological activity, including its potency and specific interactions with cellular targets. Therefore, the data on related compounds should be interpreted with caution and viewed as indicative of the potential, rather than confirmed, activities of this compound. Further experimental studies are required to elucidate the specific effects of this compound on cell division and growth regulation.

Computational and Theoretical Approaches in Analyzing 2 Fluoro 8 Methyl 1h Purin 6 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the interaction between a small molecule ligand and a protein's binding site.

Prediction of Binding Modes and Binding Affinities

Currently, there are no published studies detailing the specific binding modes or calculated binding affinities (such as docking scores or inhibition constants) for 2-Fluoro-8-methyl-1H-purin-6-amine with any biological target. Research on other purine (B94841) derivatives demonstrates that such predictions are fundamental to understanding their potential as inhibitors or modulators of enzymes like kinases or viral proteins. harvard.edutpcj.org

Identification of Key Amino Acid Residues in Binding Sites

Without specific docking studies for this compound, the key amino acid residues that would be involved in its binding to a target protein remain unidentified. For other purine analogues, computational studies have successfully identified critical residues, such as those forming hydrogen bonds or hydrophobic interactions, which are essential for stable binding. nih.gov

Analysis of Noncovalent Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

A detailed analysis of the noncovalent interactions for this compound is not possible without simulation data. These interactions, which include hydrogen bonds, van der Waals forces, and hydrophobic contacts, are pivotal for the stability of a ligand-protein complex. Studies on related compounds often reveal specific patterns of these interactions that determine binding affinity and selectivity. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time. These simulations can illuminate the stability of a ligand-protein complex and the influence of the surrounding environment.

Conformational Dynamics of Compound-Target Complexes

There is currently no information available from MD simulations regarding the conformational dynamics of this compound when bound to a target. Such studies would typically analyze metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex and the flexibility of its components. nih.gov

Solvent Effects on Molecular Interactions

The influence of solvent, typically water, on the molecular interactions of this compound has not been computationally explored. MD simulations are essential for understanding how solvent molecules can mediate or disrupt the interactions between a ligand and its binding site. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a foundational understanding of the intrinsic properties of a molecule. These methods are instrumental in characterizing the electronic nature and reactivity of this compound.

The electronic landscape of this compound is a key determinant of its reactivity and intermolecular interactions. Quantum chemical methods are employed to map out this landscape in detail.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. For this compound, the HOMO is likely distributed over the electron-rich purine ring system and the exocyclic amine group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be located around the pyrimidine (B1678525) part of the purine ring, particularly near the electron-withdrawing fluorine atom, marking it as a likely site for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

Electron Localization Function (ELF) and Localization-Opposite Locator (LOL): ELF and LOL analyses offer a topological understanding of electron pairing and localization. In this compound, these analyses would reveal the covalent nature of the bonds and the location of lone pairs of electrons on the nitrogen and oxygen atoms. This information is crucial for understanding hydrogen bonding capabilities and other non-covalent interactions.

Molecular Electrostatic Potential (MEP) Mapping: MEP mapping provides a visual representation of the electrostatic potential on the surface of a molecule. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the purine ring and the fluorine atom, indicating their roles as hydrogen bond acceptors. Positive potential (blue regions) would be expected around the amine hydrogens and the N-H of the purine ring, highlighting them as hydrogen bond donors. These electrostatic features are critical for the molecule's recognition and binding to biological targets.

Hypothetical Data Table for Electronic Properties of this compound:

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital, indicating susceptibility to electrophilic attack. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

The three-dimensional shape of this compound and the flexibility of its rotatable bonds are critical for its interaction with the binding pockets of proteins. Conformational analysis aims to identify the stable conformers of the molecule and the energy barriers between them.

Due to the relatively rigid purine core, the main source of conformational flexibility in this compound arises from the rotation of the exocyclic amine group and the tautomeric state of the purine ring. Computational methods, such as potential energy surface (PES) scans, are used to explore the conformational space. By systematically rotating the dihedral angles and calculating the corresponding energy, a conformational energy landscape can be constructed. This landscape reveals the low-energy, and therefore most probable, conformations of the molecule in different environments. The presence of the 8-methyl group can introduce steric hindrance that may favor certain conformations over others.

Structure-Activity Relationship (SAR) Studies via Computational Methods

SAR studies are the cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. Computational methods have become indispensable in modern SAR investigations.

By computationally analyzing a series of related compounds, it is possible to establish correlations between specific structural features and biological potency. For this compound, SAR studies would involve systematically modifying the substituents at various positions of the purine ring and evaluating the predicted binding affinity to a target protein.

For instance, the fluorine atom at the 2-position likely influences the electronic distribution of the purine ring and can form specific interactions, such as hydrogen bonds or halogen bonds, with the receptor. The methyl group at the 8-position can provide favorable van der Waals contacts within a hydrophobic pocket of the binding site. The amine group at the 6-position is a key hydrogen bond donor and acceptor. Computational docking and scoring can be used to predict how changes to these groups would affect the binding mode and affinity.

Hypothetical SAR Data Table for this compound Analogs:

| Analog | Modification | Predicted Binding Affinity (kcal/mol) | Key Interaction Change |

|---|---|---|---|

| 1 | Parent (2-Fluoro-8-methyl) | -8.5 | Baseline |

| 2 | 2-Chloro substitution | -8.2 | Altered halogen bond potential |

| 3 | 8-Ethyl substitution | -8.0 | Potential steric clash |

| 4 | N6-Methylation | -7.5 | Loss of a hydrogen bond donor |

QSAR represents a more quantitative approach to SAR, aiming to build mathematical models that relate the chemical structures of a series of compounds to their biological activities. nih.gov These models are based on molecular descriptors that quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. nih.gov

For a series of analogs of this compound, a QSAR study would involve calculating a wide range of molecular descriptors. These could include parameters like molecular weight, logP (a measure of hydrophobicity), molar refractivity (a measure of steric bulk), and quantum chemically derived descriptors like HOMO/LUMO energies and atomic charges. Statistical methods, such as multiple linear regression or partial least squares, are then used to develop an equation that predicts the biological activity based on a combination of these descriptors. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Advanced Computational Modeling Techniques

Beyond static pictures of molecular properties and binding, advanced computational techniques can simulate the dynamic behavior of this compound in a biological environment.

Molecular Dynamics (MD) Simulations: MD simulations track the movements of a molecule and its surrounding environment (e.g., a protein and water molecules) over time. For this compound, an MD simulation of its complex with a target protein can reveal the stability of the binding mode, the key intermolecular interactions that persist over time, and the role of water molecules in mediating the binding. This dynamic view provides a more realistic and detailed understanding of the binding process than static docking alone.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: For processes that involve changes in electronic structure, such as enzyme-catalyzed reactions or the formation/breaking of covalent bonds, a purely classical molecular mechanics approach is insufficient. QM/MM methods address this by treating a small, critical region of the system (e.g., the ligand and the active site residues) with quantum mechanics, while the rest of the system (the bulk of the protein and solvent) is treated with the more computationally efficient molecular mechanics. This approach allows for the accurate modeling of chemical reactions and other quantum phenomena within a biological context.

Pharmacophore Modeling

There is currently no available research that describes the development or application of pharmacophore models specifically for this compound. Searches for studies detailing the essential steric and electronic features required for its biological activity have yielded no results. Consequently, no data tables illustrating pharmacophore features such as hydrogen bond donors/acceptors, hydrophobic centers, or aromatic rings for this specific compound can be provided.

Homology Modeling for Target Protein Structures

Information regarding the specific protein targets of this compound is not present in the surveyed scientific literature. As the identification of a target protein is a prerequisite for homology modeling, no studies have been conducted to generate three-dimensional models of its potential binding partners. Therefore, there are no research findings or data tables detailing template protein selection, sequence alignment, model building, or validation for any protein in complex with this compound.

Free Energy Calculations (e.g., MM-PBSA)

No studies were found that have performed free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA), to analyze the binding affinity of this compound to any protein target. As a result, there are no detailed research findings or data tables to present that would break down the energetic contributions (e.g., van der Waals, electrostatic, polar solvation, and non-polar solvation energies) to its binding interactions.

Advanced Studies on Derivatization and Functionalization for Optimized Bioactivity

Design Principles for Novel 2-Fluoro-8-methyl-1H-purin-6-amine Derivatives

The design of new derivatives of this compound is a process guided by established principles of medicinal chemistry. This involves targeted alterations to the core purine (B94841) structure and the introduction of a variety of chemical groups at strategic positions to influence the molecule's interaction with biological systems.

Strategic Modifications to the Purine Core

Modifications to the central purine ring system are a key strategy in the development of new analogs. The purine core serves as a fundamental scaffold that can be altered to create compounds with improved anticancer properties. nih.gov Research has focused on creating trisubstituted purine derivatives, exploring how changes to the core affect the compound's biological function. imtm.cz The introduction of substituents at the C-2, C-6, and N-9 positions of the purine ring is a common approach to develop compounds with enhanced binding affinity and selectivity for biological targets like kinases. imtm.cz

Introduction of Diverse Substituents at Key Positions

The introduction of varied substituents at specific locations on the purine ring is a critical aspect of designing new derivatives. For instance, attaching different functional groups to the C-2, C-6, and N-9 positions is a strategy employed to enhance the antitumor activity of purine compounds. imtm.cz In one study, a series of novel 6,8,9-trisubstituted purine analogs were synthesized. nih.gov This involved attaching substituted piperazines at the C6 position and a phenyl group at the C8 position, leading to the creation of 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives. nih.gov Such modifications are crucial for exploring the structure-activity relationship and identifying derivatives with superior efficacy. nih.gov

Impact of Structural Modifications on Biological Activity Profiles

The structural modifications of this compound derivatives have a profound impact on their biological activities. These changes can significantly alter how the compounds interact with biological targets, leading to enhanced potency, specificity, and therapeutic potential.

Enhancing Specificity and Potency Against Biological Targets

A primary goal of structural modification is to increase the specificity and potency of these purine derivatives. Research has shown that the introduction of specific substituents can lead to compounds with significantly improved efficacy. For example, certain 6,8,9-trisubstituted purine analogs have demonstrated notable cytotoxic activity, even surpassing the effectiveness of clinically used anticancer drugs like 5-Fluorouracil and Fludarabine. nih.gov The strategic placement of functional groups is anticipated to produce compounds with better binding affinity and selectivity towards their intended biological targets. imtm.cz

Modulation of Receptor Affinities and Enzyme Inhibition

Structural alterations to the purine scaffold can effectively modulate the affinity of these compounds for various receptors and their ability to inhibit enzymes. Purine analogs are often designed as antimetabolites that target nucleobases and nucleosides, which are essential for cellular metabolism. nih.gov Modifications at the 6-position of the purine base, for instance, can create analogs that act as inhibitors of enzymes like adenosine (B11128) deaminase. nih.gov Furthermore, the purine nucleus is a well-established fragment in the design of kinase inhibitors, and modifying the substitution pattern on the purine ring is a key strategy to enhance their inhibitory activity. imtm.cz

Case Studies of Functional Analogs

The practical application of these design principles is best illustrated through case studies of functional analogs that have shown promising biological activity.

One notable study involved the synthesis of a series of 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives. nih.gov Within this series, two compounds, 5 and 6 , exhibited significant cytotoxic activity against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. nih.gov Their performance in vitro was superior to that of the established anticancer agents 5-Fluorouracil and Fludarabine, highlighting the potential of this structural scaffold in cancer research. nih.gov

Another area of investigation is the development of purine nucleoside analogs for use in suicide gene therapy for cancer. nih.gov In this approach, analogs of 2-fluoro adenine (B156593) and 6-methyl purine are designed as prodrugs. nih.gov These compounds are synthesized to be substrates for enzymes like E. coli purine nucleoside phosphorylase (PNP), which can convert the non-toxic prodrug into a cytotoxic agent within cancer cells. nih.gov

In a different study focused on creating new antitumor agents, a series of 2,6,9-trisubstituted purine derivatives were designed and synthesized. imtm.cz One particular compound, 7h , which features an arylpiperidine moiety, was identified as a highly effective agent. imtm.cz It demonstrated greater potency than the commercial drug cisplatin (B142131) in four out of the seven tested cancer cell lines and exhibited high selectivity. imtm.cz Further investigation revealed that this compound induced apoptosis and arrested the cell cycle in the S-phase in HL-60 cells. imtm.cz

The table below summarizes the biological activities of selected functional analogs.

| Compound/Analog | Target/Cell Line | Observed Biological Activity | Reference |

| Compound 5 | Huh7, HCT116, MCF7 | Notable cytotoxic activity, surpassing 5-Fluorouracil and Fludarabine | nih.gov |

| Compound 6 | Huh7, HCT116, MCF7 | Notable cytotoxic activity, surpassing 5-Fluorouracil and Fludarabine | nih.gov |

| 2-fluoro adenine and 6-methyl purine nucleoside analogs | Suicide Gene Therapy | Prodrugs for E. coli PNP | nih.gov |

| Compound 7h | Various cancer cell lines (including HL-60) | High potency and selectivity, induced apoptosis and S-phase cell cycle arrest | imtm.cz |

Fluorinated Purine Nucleoside Prodrugs in Antiviral Research

The introduction of a fluorine atom into nucleoside analogs has been a highly successful strategy in the development of antiviral agents. Fluorine's unique properties, such as its high electronegativity and small size, can significantly alter the biological and pharmacological characteristics of the parent molecule. spectrabase.com Specifically, in the context of purine nucleosides, fluorination can enhance metabolic stability and improve binding affinity to viral enzymes. spectrabase.com

A key approach to improve the efficacy of these potent nucleosides is the use of prodrug strategies. Nucleoside analogs often face challenges with cellular uptake and the initial phosphorylation step required for their activation. Prodrugs, such as the ProTide technology, are designed to mask the phosphate (B84403) group, increasing the lipophilicity of the molecule and facilitating its entry into cells. Once inside, the prodrug moiety is cleaved by cellular enzymes to release the active monophosphate form of the nucleoside. nih.gov

Research into 2'-fluoro-2'-deoxyguanosine, a compound structurally related to a potential nucleoside derivative of this compound, has demonstrated the power of this approach. While the parent nucleoside showed little to no antiviral activity, its phosphoramidate (B1195095) ProTide derivatives exhibited significant anti-influenza virus activity. nih.gov This highlights the critical role of the prodrug approach in unlocking the therapeutic potential of fluorinated purine nucleosides.

Table 1: Antiviral Activity of 2'-Fluoro-2'-deoxyguanosine ProTides nih.gov

| Compound | Modification | Antiviral EC₉₉ (µM) |

|---|---|---|

| 6-O-methyl-2'-fluoro-2'-deoxyguanosine ProTide | 5'-O-naphthyl(methoxy-L-alaninyl) | ~12 |

| 6-O-ethyl-2'-fluoro-2'-deoxyguanosine ProTide | 5'-O-naphthyl(methoxy-L-alaninyl) | ~12 |

| 2'-deoxy-2'-fluoro-6-chloroguanosine ProTide | 5'-O-naphthyl(methoxy-L-alaninyl) | ~12 |

| 6-O-ethyl-2'-fluoro-2'-deoxyguanosine ProTide | 5'-O-naphthyl(ethoxy-L-alaninyl) | ~12 |

Metabolism studies have confirmed the successful intracellular delivery and activation of these prodrugs, with rapid conversion to the active 5'-monophosphate. nih.gov This body of work underscores the potential for developing highly effective antiviral therapies by applying prodrug strategies to fluorinated purine nucleosides derived from scaffolds like this compound.

Exploration of Other Substituted Purin-6-amines and Their Activities

The purine scaffold is a versatile platform for drug discovery, and a wide range of substituted purin-6-amines have been synthesized and evaluated for various biological activities. imtm.cz The nature and position of substituents on the purine ring can dramatically influence the compound's target selectivity and potency.

Studies on 2,6,9-trisubstituted purine derivatives have revealed promising antitumor activity. imtm.cz In one such study, a series of compounds were synthesized with various substituents at the C2, C6, and N9 positions of the purine core. The in vitro cytotoxicity of these compounds was evaluated against a panel of human tumor cell lines.

Q & A

Q. What are the key methodological steps for synthesizing 2-Fluoro-8-methyl-1H-purin-6-amine and its analogues?

Answer: The synthesis typically involves nucleobase modification and glycosylation. For example:

- Nucleobase preparation : Fluorination and methylation at specific positions (e.g., using fluorinating agents like DAST for C2-fluoro substitution and methyl iodide for C8-methylation).

- Glycosylation : Coupling the modified base with a protected sugar (e.g., β-D-2′-deoxyribose) under Mitsunobu or Vorbrüggen conditions.

- Phosphoramidite preparation : Convert the nucleoside to a phosphoramidite derivative for oligonucleotide synthesis (e.g., using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) .

Critical considerations : Protect reactive groups (e.g., amines) during fluorination, and optimize reaction time/temperature to avoid side products.

Q. How can the fluorescence properties of this compound be characterized in DNA applications?

Answer:

- Single-stranded vs. duplex DNA : Measure fluorescence intensity in both states. The fluorophore is typically quenched (>95%) in duplex DNA due to base stacking, while residual fluorescence in single strands can monitor hybridization kinetics .

- Instrumentation : Use a spectrofluorometer with excitation/emission wavelengths tailored to the compound’s absorbance maxima (e.g., 280 nm excitation, 350–400 nm emission).

- Applications : Probe design for real-time PCR or melting-curve analysis (Tm determination via fluorescence vs. UV absorbance cross-validation) .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

Answer:

- NMR : and NMR to confirm substituent positions (e.g., C2-F and C8-CH). NMR for phosphoramidite intermediates.

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular weight validation.

- X-ray crystallography : Resolve spatial arrangement of substituents (e.g., methyl/fluoro steric effects) .

Note : CD spectroscopy can reveal conformational differences in oligonucleotide duplexes compared to natural bases .

Q. How do solubility and stability impact experimental design with this compound?

Answer:

- Solubility : Use polar aprotic solvents (DMSO, DMF) for stock solutions; avoid aqueous buffers at extreme pH to prevent hydrolysis.

- Stability : Store lyophilized at -20°C; monitor degradation via HPLC (e.g., C18 column, 0.1% TFA/acetonitrile gradient).

- Handling : Protect from light and moisture to preserve fluorophore integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields or side products during synthesis?

Answer:

- Parameter screening : Vary temperature (e.g., 0°C vs. RT for fluorination), catalyst load (e.g., Pd-mediated coupling), or protecting groups (e.g., acetyl vs. TBDMS).

- Analytical monitoring : Use TLC/HPLC to track intermediates and adjust stoichiometry in real time.

- Case study : reports ~70% yield for analogous nucleosides by optimizing glycosylation time and protecting group strategy .

Q. How can contradictions between observed fluorescence quenching and theoretical predictions be resolved?

Answer:

- Mechanistic analysis : Investigate electronic effects (e.g., electron-withdrawing fluoro groups altering excited-state dynamics) or steric hindrance from the methyl group.

- Comparative studies : Test derivatives (e.g., 8-H instead of 8-CH) to isolate substituent effects.

- Computational modeling : TD-DFT calculations to predict fluorescence behavior under varying base-pairing scenarios .

Q. What factors influence the duplex stability of oligonucleotides containing this analogue, and how can they be mechanistically understood?

Answer:

- Thermodynamic analysis : Measure Tm values via UV melting curves. shows Tm reductions of 2–5°C compared to natural adenosine due to weakened base stacking .

- Structural insights : Use MD simulations to assess methyl/fluoro-induced distortions in helical geometry.

- Base-pairing studies : Compare pairing affinity with complementary bases (e.g., thymidine vs. mismatches) via isothermal titration calorimetry (ITC).

Q. How can metabolic stability in biological systems be evaluated, and what experimental designs are appropriate?

Answer:

- In vitro assays : Incubate with liver microsomes (human/rat) and analyze degradation via LC-MS. Monitor for demethylation or defluorination products.

- Kinetic profiling : Calculate half-life (t) and intrinsic clearance (CL) using the substrate depletion method.

- Case study : For similar purine derivatives, metabolic stability was enhanced by fluorine substitution due to reduced cytochrome P450 affinity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between CD spectra and Tm values in stability studies?

Answer:

- Hypothesis testing : CD reflects conformational changes (e.g., B-DNA to A-DNA transitions), while Tm reflects overall duplex stability. Cross-validate with NMR or crystallography.

- Example : notes divergent CD profiles despite similar Tm values for analogues, suggesting minor structural variations undetected by UV melting .

Q. What strategies resolve inconsistencies in fluorescence-based vs. UV-based Tm measurements?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.